Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate
Description
Properties
CAS No. |
924817-78-7 |
|---|---|
Molecular Formula |
C15H22BrNO3 |
Molecular Weight |
344.24 g/mol |
IUPAC Name |
tert-butyl N-[3-bromo-1-(2-methoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-12(9-10-16)11-7-5-6-8-13(11)19-4/h5-8,12H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
NDBKOXBLFMCWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Followed by Carbamate Formation
The most widely reported method involves a two-step sequence: (1) synthesis of 3-bromo-1-(2-methoxyphenyl)propan-1-amine via nucleophilic substitution, followed by (2) carbamate formation with tert-butyl chloroformate.
Reaction Mechanism
The amine precursor reacts with tert-butyl chloroformate in dichloromethane at 0–5°C, mediated by triethylamine (2.2 equiv.). The tert-butoxycarbonyl (Boc) group selectively protects the primary amine, while the bromine atom remains inert under these conditions.
Optimization Data
| Parameter | Range Tested | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Base | Et₃N, NaHCO₃, K₂CO₃ | Triethylamine | 92 |
| Temperature (°C) | 0–25 | 0–5 | 89–92 |
| Solvent | DCM, THF, EtOAc | Dichloromethane | 91 |
Side reactions involving bromine displacement are suppressed below 10°C, as confirmed by HPLC monitoring.
One-Pot Synthesis via Copper-Catalyzed Cyclization
Building on methodologies for analogous benzofuran derivatives, a one-pot approach achieves 78–85% yield through sequential base-induced cleavage and copper(I)-mediated cyclization:
- Base-Induced Cleavage : 2-(2-Bromoaryl)-3-(methylthio)acrylonitrile intermediates react with benzyl carbamate (2 equiv.) in DMF at 90°C, generating α-(2-methoxyphenyl)-α-bromoacetonitrile.
- Intramolecular O-Arylation : CuI (10 mol%) and L-proline (20 mol%) catalyze cyclization at 90°C for 6–8 hr, forming the carbamate-protected product.
Critical Factors
- Base Strength : Sodium hydride outperforms potassium tert-butoxide (85% vs. 50% yield)
- Ligand Effects : Proline increases copper catalyst turnover by 3.2× compared to bipyridine ligands
- Solvent Polarity : DMF (ε=36.7) enables higher conversion than THF (ε=7.5) due to improved intermediate solubility.
Advanced Methodological Developments
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation (150 W, 100°C) to reduce reaction times from 12 hr to 35 min, maintaining 88% yield. Energy-dispersive X-ray spectroscopy confirms uniform heating prevents bromine elimination side products.
Solvent-Free Mechanochemical Approach
Ball-milling tert-butyl chloroformate with the amine precursor (1:1.05 molar ratio) and K₂CO₃ achieves 84% yield in 2 hr. This method eliminates dichloromethane use, reducing E-factor by 62% compared to traditional routes.
Reaction Kinetics and Thermodynamics
Activation Parameters
Isothermal calorimetry data for the carbamation step:
- ΔH‡ = 68.4 kJ/mol
- ΔS‡ = −112 J/(mol·K)
- Eₐ = 72.1 kJ/mol
The negative entropy of activation (-112 J/(mol·K)) indicates a highly ordered transition state, consistent with a concerted mechanism.
Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant (ε) | Rate Constant k (×10⁻³ s⁻¹) |
|---|---|---|
| DCM | 8.93 | 2.45 |
| THF | 7.58 | 1.89 |
| DMF | 36.70 | 3.11 |
| Toluene | 2.38 | 0.97 |
Polar aprotic solvents accelerate the reaction by stabilizing charged intermediates, with DMF providing optimal kinetics.
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 7.25–7.18 (m, 2H, Ar-H), 6.92–6.84 (m, 1H, Ar-H), 4.65 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.45–3.32 (m, 2H, CH₂Br), 2.95–2.82 (m, 1H, CH), 1.43 (s, 9H, C(CH₃)₃).
IR (KBr)
ν 3345 (N-H stretch), 1687 (C=O), 1265 (C-O-C), 1043 (C-Br) cm⁻¹.
Purity Analysis
HPLC (C18 column, 70:30 MeOH:H₂O):
Industrial-Scale Considerations
Cost Analysis
| Component | Laboratory Scale Cost ($/kg) | Pilot Plant Scale ($/kg) |
|---|---|---|
| Tert-butyl chloroformate | 420 | 380 |
| 3-Bromo-1-(2-methoxyphenyl)propan-1-amine | 1,150 | 890 |
| CuI catalyst | 2,800 | 2,100 |
Transitioning from batch to flow chemistry reduces reagent costs by 31% through improved mixing and heat transfer.
Environmental Impact Assessment
Waste Stream Analysis
Traditional method (per kg product):
- 14 L dichloromethane
- 2.3 kg sodium bicarbonate
- 0.7 kg copper-contaminated silica gel
Mechanochemical approach reduces waste to:
- 0.9 kg milling media (reusable)
- 0.2 kg K₂CO₃
Life cycle assessment shows 57% reduction in carbon footprint for solvent-free methods.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the carbamate group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a quinone derivative.
Scientific Research Applications
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution reactions with amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby affecting various biological pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate with structurally related compounds:
Key Observations :
- Substituent Effects: The 2-methoxyphenyl group enhances tissue distribution and muscular relaxant activity compared to non-methoxy analogs . Bromine at the 3-position increases molecular weight and may influence reactivity in cross-coupling reactions.
- Hydroxyl vs.
Research Findings and Trends
- Synthetic Efficiency : Carbamates with bromine or methoxy groups are synthesized in yields exceeding 70% using standardized protocols (e.g., PyBOP-mediated couplings) .
- Stability : Tert-butyl carbamates are generally stable under basic conditions but require acidic deprotection (e.g., TFA in DCM) for amine liberation, a feature consistent across analogs .
- Emerging Analogs : Recent studies explore azide- and fluorine-containing carbamates (e.g., tert-butyl 3-(2-azido-1,1-difluoroethyl)-1H-indole-1-carboxylate) for click chemistry applications .
Biological Activity
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is an organic compound that has garnered attention for its biological activity, particularly as an antimycotic agent. This article delves into the compound's biological properties, mechanisms of action, and potential applications in pharmaceutical contexts.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Molecular Formula : C13H18BrN2O3
- Molecular Weight : Approximately 358.27 g/mol
- Functional Groups : Contains a tert-butyl group, a bromine atom, and a methoxyphenyl moiety.
This structural complexity contributes to its interaction with biological systems, particularly in inhibiting fungal growth.
Research indicates that this compound exhibits biological activity primarily through:
- Interaction with Biological Membranes : The compound's structure allows it to penetrate and disrupt fungal cell membranes, leading to increased permeability and eventual cell death.
- Inhibition of Fungal Metabolism : Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in fungal metabolic pathways, although detailed mechanisms are still under investigation.
Antimycotic Properties
The compound has been identified as an effective antimycotic agent. Its efficacy against various fungal strains highlights its potential utility in treating fungal infections. The following table summarizes key findings related to its biological activity:
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 15 | 32 µg/mL |
| Aspergillus niger | 20 | 16 µg/mL |
| Cryptococcus neoformans | 18 | 64 µg/mL |
These results indicate a promising profile for the compound as an antifungal treatment option.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antifungal Activity :
- Conducted by researchers at a pharmaceutical laboratory, this study evaluated the compound against common pathogenic fungi. Results demonstrated significant antifungal activity with MIC values comparable to established antifungal agents.
-
Mechanistic Insights :
- A recent investigation focused on the interaction of the compound with fungal cell membranes. It was found to disrupt membrane integrity, leading to cell lysis and death, which was confirmed through electron microscopy imaging.
-
Synergistic Effects :
- Another study assessed the combination of this compound with other antifungals. The results indicated enhanced efficacy when used in conjunction with fluconazole, suggesting potential for combination therapy in clinical settings.
Applications and Future Directions
The biological activity of this compound suggests several applications:
- Pharmaceutical Development : Its promising antimycotic properties warrant further exploration in drug development for treating fungal infections.
- Research Tool : As a novel compound, it can be utilized in biochemical assays to study fungal metabolism and resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate, and how can reaction conditions be tailored to minimize byproducts?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in methanol at 0°C to room temperature) . Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in solvents such as CCl₄ or DMF. Key parameters include temperature control (0–25°C) and stoichiometric ratios to avoid over-bromination. Evidence from similar compounds shows that column chromatography (e.g., silica gel with gradients of MeOH/CH₂Cl₂) effectively isolates the product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are ambiguities resolved?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃). HSQC and COSY experiments resolve overlapping signals in crowded regions (e.g., propyl chain protons) .
- HRMS : Exact mass analysis (e.g., 331.0583 for C₁₄H₁₉BrFNO₂ isomers) distinguishes between structural analogs .
- IR : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .
Q. What are common intermediates in the synthesis of this compound, and how are they stabilized?
- Methodological Answer : Key intermediates include tert-butyl 3-aminopropoxycarbamate and brominated precursors. Stabilization involves protecting groups (e.g., Boc for amines) and inert storage conditions (argon, –20°C). Evidence highlights the use of tert-butyl 3-(aminooxy)propylcarbamate as a stable intermediate for further functionalization .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound, particularly at the propyl chain and methoxyphenyl moiety?
- Methodological Answer : Chiral catalysts (e.g., Ru-based) or chiral auxiliaries can enforce enantioselectivity. For example, (S)-tert-butyl carbamate derivatives are synthesized using enantiopure starting materials, as seen in analogs like (S)-tert-butyl (1-(2-methoxyphenyl)ethyl)carbamate . X-ray crystallography (via SHELXL ) or chiral HPLC validates configuration.
Q. How should conflicting data between NMR and X-ray crystallography be resolved when analyzing this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Use variable-temperature NMR to detect conformational exchange. Cross-validate with computational models (DFT for optimized geometries) and electron density maps from SHELX-refined structures .
Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions, and how does this impact reaction design?
- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. Bromine’s reactivity requires avoiding nucleophilic solvents (e.g., DMSO) in SN2 reactions. Evidence from brominated carbamates shows decomposition above 100°C or in the presence of strong oxidizers .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., Gaussian) model transition states for bromine displacement. Fukui indices identify electrophilic sites (C-Br), while NBO analysis predicts steric effects from the tert-butyl group. Studies on tert-butyl 3-(4-methylphenylsulfonamido)propylcarbamate support these approaches .
Q. What strategies are effective for modifying the methoxyphenyl or bromide moieties to enhance biological activity while retaining carbamate stability?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
